4-丁氧基-N-(4-苯基-1,2,5-噁二唑-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

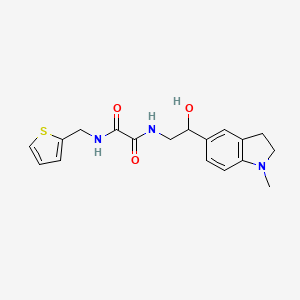

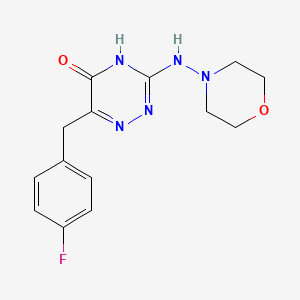

The compound "4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide" is a synthetic molecule that is part of a broader class of benzamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects. The structural motif of the 1,2,5-oxadiazole ring fused with a benzamide moiety is a common feature in these molecules, which can be modified with various substituents to enhance their biological properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step reactions starting from commercially available raw materials. For instance, the synthesis of related compounds has been reported to include key steps such as ring closure reactions, reduction reactions, and acylation reactions. These processes yield the final products with good overall yields and are confirmed by spectral techniques such as NMR and mass spectrometry . The synthesis of similar oxadiazole scaffolds involves the transformation of starting materials through several intermediates, including esters, hydrazides, and thioesters, followed by nucleophilic substitution reactions to introduce various electrophiles .

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the compound , is characterized by the presence of a 1,2,5-oxadiazole ring attached to a benzamide group. This core structure is often modified with different substituents, such as butoxy and phenyl groups, which can influence the compound's binding affinity and biological activity. The confirmation of the molecular structure is typically achieved through spectral analysis, including NMR and HR-ESI-MS, ensuring the synthesized compounds match the expected structures .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their functional groups. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different electrophiles to create a diverse array of compounds . The reactivity of these compounds can be further explored in biological systems, where they may interact with enzymes and other biomolecules, leading to potential therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological applications. The introduction of different substituents can alter these properties, potentially improving the compound's bioavailability and efficacy. The compounds' biological activities are often assessed through in vitro screening against various enzymes and cell lines, providing insights into their potential as therapeutic agents .

科学研究应用

合成和工艺改进

化合物4-丁氧基-N-(4-苯基-1,2,5-噁二唑-3-基)苯甲酰胺及相关噁二唑衍生物已被探索其在各个科学领域中的潜力,主要关注它们的合成、生物活性以及在材料科学中的应用。一项研究讨论了类似噁二唑化合物的合成和工艺改进,突出它们潜在的抗肿瘤效果和优异的生物活性。这个过程涉及环闭合、还原和酰化反应等关键步骤,产物的总收率显著,并通过各种光谱方法确认其结构 (H. Bin, 2015)。

抗癌活性

对这些化合物的另一个研究方面是它们的抗癌评估。研究设计并合成了噁二唑衍生物,评估它们对癌细胞系的有效性。例如,一系列取代苯甲酰胺被评估其对多种癌细胞系的抗癌活性,显示出与参考药物相比中等到优异的活性。这表明噁二唑衍生物在开发新的抗癌疗法中的潜力 (B. Ravinaik et al., 2021)。

有机发光二极管(OLEDs)

在材料科学领域,噁二唑衍生物已被用于开发具有低效率衰减的绿色磷光有机发光二极管(OLEDs)。该研究涉及携带噁二唑取代酰胺配体的铱(III)配合物,显示出绿色发射和高光致发光量子产率,表明它们在改善OLED性能方面的有效性 (Fu-Lin Zhang et al., 2016)。

酶抑制

从噁二唑化合物合成的双杂环苯甲酰胺的研究显示出显著的酶抑制性能。这些化合物被测试对碱性磷酸酶的抑制活性,显示出强大的抑制活性。这些发现有助于理解这些化合物的分子机制和潜在的治疗应用 (M. Abbasi等,2019)。

除草活性

噁二唑衍生物的合成和评估也已被用于研究其除草活性。这些研究旨在设计具有强效除草活性的化合物,为农业科学提供新的除草控制选项 (W. Bao, 2008)。

未来方向

Oxadiazoles have become important synthons in the development of new drugs . The broad range of chemical and biological properties of oxadiazoles allows these molecules to be utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the future directions for 4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide could involve further exploration of its potential applications in these fields.

属性

IUPAC Name |

4-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-2-3-13-24-16-11-9-15(10-12-16)19(23)20-18-17(21-25-22-18)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADNPXHBWGJGBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2525347.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)

![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)